![molecular formula C15H11ClN2OS B451957 3-chloro-6-methyl-N-(3-pyridinyl)-1-benzothiophene-2-carboxamide](/img/structure/B451957.png)
3-chloro-6-methyl-N-(3-pyridinyl)-1-benzothiophene-2-carboxamide
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Overview
Description
3-chloro-6-methyl-N-(3-pyridinyl)-1-benzothiophene-2-carboxamide is a member of 1-benzothiophenes.
Scientific Research Applications
Antimicrobial and Antifungal Activity
- Some derivatives of 3-chloro-1-benzothiophene-2-carboxylate have been studied for their antimicrobial and antifungal activities, showing potential as antibacterial and antifungal agents (Naganagowda & Petsom, 2011).
Anti-inflammatory Properties
- A compound related to 3-chloro-6-methyl-N-(3-pyridinyl)-1-benzothiophene-2-carboxamide, specifically 3-isopropoxy-5-methoxy-N-(1H-1,2,3,4-tetraazol-5-yl)-1-benzothiophene-2-carboxamide, has been investigated for its potential anti-inflammatory properties (Moloney, 2001).
Anticonvulsant Properties
- The crystal structures of anticonvulsant enaminones related to 3-chloro-6-methyl-N-(3-pyridinyl)-1-benzothiophene-2-carboxamide have been determined, contributing to understanding their potential use in treating convulsions (Kubicki, Bassyouni, & Codding, 2000).
Potential for Synthesizing New Compounds
- The reactivity of similar compounds has been explored to create various derivatives, indicating the versatility of 3-chloro-6-methyl-N-(3-pyridinyl)-1-benzothiophene-2-carboxamide in synthesizing new chemical entities (Ried, Oremek, & Guryn, 1980).
Cancer Treatment Research
- New derivatives of related compounds have shown significant antitumor effects, suggesting potential applications in cancer treatment (Ostapiuk, Frolov, & Matiychuk, 2017).
Antibacterial and Antitubercular Activities
- Some analogs have exhibited good antibacterial and antitubercular activities, indicating their potential use in treating infections (Rao & Subramaniam, 2015).
properties
Product Name |
3-chloro-6-methyl-N-(3-pyridinyl)-1-benzothiophene-2-carboxamide |
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Molecular Formula |
C15H11ClN2OS |
Molecular Weight |
302.8g/mol |
IUPAC Name |
3-chloro-6-methyl-N-pyridin-3-yl-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C15H11ClN2OS/c1-9-4-5-11-12(7-9)20-14(13(11)16)15(19)18-10-3-2-6-17-8-10/h2-8H,1H3,(H,18,19) |
InChI Key |
ANXUAMWXFVTWBE-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)C(=C(S2)C(=O)NC3=CN=CC=C3)Cl |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=C(S2)C(=O)NC3=CN=CC=C3)Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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